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Compound of Interest

Compound Name: 6-APDB hydrochloride

Cat. No.: B586210

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-APDB hydrochloride, a benzofuran
derivative of interest in neuropharmacological research. It details the compound's chemical
identity, including its CAS number and IUPAC name, and presents a compilation of its
pharmacological, synthetic, and analytical data. This document is intended to serve as a
comprehensive resource for professionals in research and drug development, offering detailed
experimental protocols and a visual representation of its primary mechanism of action.

Chemical Identification
1.1. CAS Number: 1281872-58-9[1]
1.2. IUPAC Name: 2,3-dihydro-a-methyl-6-benzofuranethanamine, monohydrochloride[1]

1.3. Synonyms: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride, EMA-3, 4-desoxy-
MDA[2]

1.4. Chemical Structure:
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Table 1: Physicochemical Properties of 6-APDB Hydrochloride

Property Value Reference
Molecular Formula C11H1sNO « HCI [1]
Molecular Weight 213.7 g/mol [1]
Appearance Crystalline solid [1]

Purity >95%

DMF: 20 mg/mL, DMSO: 20
Solubility mg/mL, Ethanol: 20 mg/mL, [1]
PBS (pH 7.2): 1 mg/mL

Amax 205, 285 nm [1]

Pharmacology

6-APDB is recognized as an entactogen of the phenethylamine, amphetamine, and
dihydrobenzofuran families. Its primary mechanism of action is the inhibition of monoamine
reuptake.

2.1. Monoamine Transporter Inhibition

In vitro studies have demonstrated that 6-APDB inhibits the reuptake of serotonin (SERT),
dopamine (DAT), and norepinephrine (NET). The reported ICso values are summarized in the
table below.

Table 2: In Vitro Monoamine Transporter Inhibition by 6-APDB
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Transporter ICs0 (NM) Reference
Serotonin (SERT) 322 [3]
Dopamine (DAT) 1,997 [3]
Norepinephrine (NET) 980 [3]

2.2. In Vivo Studies

Animal drug discrimination studies have shown that 6-APDB fully substitutes for MBDB and
MMAI, but not for amphetamine or LSD.[3]

Experimental Protocols
3.1. Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

The following is a representative synthetic route based on literature descriptions. For exact
experimental details, refer to the cited primary literature.

A synthetic route to 6-APDB has been described, and a visual representation of a plausible
synthesis is provided below.[4][5]

3.2. Analytical Characterization
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on parameters from a SWGDRUG monograph and may require
optimization.[2]

Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a solution of 0.5N NaOH
in chloroform.[2]

Instrument: Gas chromatograph coupled to a mass spectrometer.[2]

Column: DB-1 MS, 30 m x 0.25 mm x 0.25 pm.[2]

Carrier Gas: Helium at a flow rate of 1 mL/min.[2]
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e Temperatures:

o

Injector: 280°CJ2]

MSD Transfer Line: 280°C

[¢]

MS Source: 230°C

[¢]

[e]

MS Quadrupole: 150°C
e Oven Program:
o Initial temperature of 100°C for 1.0 min.
o Ramp to 300°C at a rate of 12°C/min.
o Hold at 300°C for 9.0 min.
e Injection: 1 pL injection with a split ratio of 20:1.[2]
e MS Parameters:
o Mass Scan Range: 34-550 amu
o Threshold: 100
o Acquisition Mode: Scan
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol is based on parameters from a SWGDRUG monograph and may require
optimization.[2]

o Sample Preparation: Dissolve approximately 10 mg of the analyte in D20 containing TMS as
a 0 ppm reference and maleic acid as a quantitative internal standard.[2]

e Instrument: 400 MHz NMR spectrometer with a proton detection probe.[2]

e Parameters:
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[e]

Spectral Width: At least -3 ppm to 13 ppm.[2]

o

Pulse Angle: 90°.[2]

[¢]

Delay Between Pulses: 45 seconds.[2]

[¢]

Number of Scans (NT): 8.[2]
3.3. In Vitro Monoamine Transporter Reuptake Inhibition Assay

This is a general protocol for a fluorescence-based monoamine reuptake inhibition assay using
HEK293 cells and may require adaptation for specific experimental conditions.[6]

e Cell Culture: Maintain HEK293 cells stably expressing human SERT, DAT, or NET in
appropriate culture medium.

o Assay Procedure:
o Plate the cells in a 96-well plate and allow them to adhere.
o Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).

o Pre-incubate the cells with varying concentrations of 6-APDB hydrochloride or control
compounds for a specified time (e.g., 15 minutes) at 37°C.[7]

o Add a fluorescent monoamine transporter substrate to initiate the uptake reaction.
o Monitor the fluorescence signal over time using a microplate reader.

o Calculate the rate of uptake and determine the ICso values by fitting the data to a dose-
response curve.

Mechanism of Action: Signaling Pathway

The primary pharmacological action of 6-APDB is the inhibition of monoamine reuptake at the
presynaptic terminal. This leads to an increase in the extracellular concentration of
neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby enhancing
neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b586210#6-apdb-hydrochloride-cas-number-and-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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